2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile
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Overview
Description
2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile is a complex organic compound belonging to the class of cyclopenta[b]furan derivatives. These compounds are characterized by a fused ring structure that includes a furan ring and a cyclopentane ring. The specific stereochemistry indicated by (2-alpha-,3a-alpha-,6a-alpha-) suggests the spatial arrangement of the atoms in the molecule, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-) typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of substituted campholenic alcohols in the presence of a catalyst such as Amberlyst-15® under ambient conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using similar catalysts and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-) exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact mechanism can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one: This compound has a similar fused ring structure but with a seven-membered ring instead of a five-membered ring.
3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: This compound shares the cyclopenta[b]furan core but differs in functional groups and stereochemistry.
Uniqueness
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-) is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127419-57-2 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-6-7-2-1-3-9(7)11-8/h7-9H,1-4,6H2/t7-,8-,9-/m1/s1 |
InChI Key |
HRGSTERVCVXYFE-IWSPIJDZSA-N |
SMILES |
C1CC2CC(OC2C1)CC#N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](O[C@@H]2C1)CC#N |
Canonical SMILES |
C1CC2CC(OC2C1)CC#N |
Synonyms |
2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI) |
Origin of Product |
United States |
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